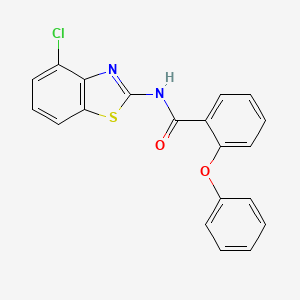

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S/c21-15-10-6-12-17-18(15)22-20(26-17)23-19(24)14-9-4-5-11-16(14)25-13-7-2-1-3-8-13/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSXTMGXQGSNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among benzothiazole and thiazole derivatives include:

- Core heterocycle: Benzothiazole (e.g., target compound) vs. thiazole (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, ) or benzimidazole-triazole hybrids ( ). Benzothiazoles offer extended π-conjugation, influencing electronic properties and target interactions.

- Substituents: Chloro (target compound, ) vs. methyl (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, ) or methoxy (5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, ). Chloro groups enhance electron withdrawal, whereas methoxy groups improve solubility. Phenoxybenzamide (target) vs. acetamide (N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, ) or triazole-thiazole acetamide ( ).

Table 1: Structural Comparison of Selected Compounds

Physicochemical Properties

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative, followed by coupling with phenoxybenzamide.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | 2-Aminothiophenol, 4-Chlorobenzoic Acid |

| 2 | Coupling | 4-Phenoxybenzoyl Chloride, Triethylamine |

Biological Activity

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), A549 (lung)

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 10 µM

These results suggest that the compound effectively reduces cell viability in a concentration-dependent manner.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

This antimicrobial efficacy highlights its potential use in treating infections caused by resistant strains.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been shown to modulate receptor activity, influencing pathways related to cell growth and apoptosis.

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects.

Key Findings :

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of caspase activation.

- Inflammatory Response Modulation : It reduces the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine derivative (e.g., 4-chloro-1,3-benzothiazol-2-amine) with a phenoxy-substituted benzoyl chloride. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or pyridine) to stabilize intermediates .

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

- Purification : Column chromatography or recrystallization (e.g., from methanol) improves purity. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10–12 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (±0.4%) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .

- Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ < 10 µM suggesting therapeutic potential .

- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How does the chloro and phenoxy substitution influence target binding and selectivity?

- Methodological Answer : The 4-chloro group on benzothiazole enhances hydrophobic interactions with enzyme pockets, while the phenoxy moiety may stabilize π-π stacking in aromatic-rich binding sites (e.g., ATP-binding domains). Compare with analogs lacking these groups via:

- SAR studies : Synthesize and test derivatives with –F, –Br, or –OCH₃ substitutions .

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to map binding modes .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Address by:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .

- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

- Orthogonal in vivo models : Compare xenograft vs. patient-derived tumor models to assess translational relevance .

Q. How can reaction conditions be troubleshooted for low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Mitigate via:

- Flow chemistry : Continuous flow reactors improve temperature control and reduce side products .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (yield improvement >15%) .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What computational approaches predict off-target interactions or toxicity risks?

- Methodological Answer : Combine:

- Molecular docking : Screen against databases like ChEMBL or PubChem to identify off-target kinases .

- QSAR models : Train models on toxicity endpoints (e.g., hepatotoxicity) using molecular descriptors (logP, PSA) .

- ADMET prediction : Use SwissADME or ProTox-II to flag potential cytochrome P450 inhibition or hERG liability .

Data Contradiction and Validation

Q. How should researchers validate conflicting results in enzyme inhibition assays?

- Methodological Answer :

- Assay standardization : Replicate under identical conditions (pH, ionic strength, ATP concentration) .

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.